2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile
Brand Name: Vulcanchem
CAS No.: 2090953-73-2
VCID: VC16007069
InChI: InChI=1S/C9H8FNO2/c1-13-9-3-6(5-12)2-8(10)7(9)4-11/h2-3,12H,5H2,1H3
SMILES:
Molecular Formula: C9H8FNO2
Molecular Weight: 181.16 g/mol

2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile

CAS No.: 2090953-73-2

Cat. No.: VC16007069

Molecular Formula: C9H8FNO2

Molecular Weight: 181.16 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile - 2090953-73-2

Specification

CAS No. 2090953-73-2
Molecular Formula C9H8FNO2
Molecular Weight 181.16 g/mol
IUPAC Name 2-fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile
Standard InChI InChI=1S/C9H8FNO2/c1-13-9-3-6(5-12)2-8(10)7(9)4-11/h2-3,12H,5H2,1H3
Standard InChI Key YDHCKXFPFBKZKF-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=CC(=C1)CO)F)C#N

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound’s IUPAC name, 2-fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile, reflects its benzene ring substituted with three functional groups:

  • A fluorine atom at position 2, enhancing electronegativity and influencing binding interactions.

  • A hydroxymethyl group (-CH2_2OH) at position 4, introducing hydrogen-bonding capabilities.

  • A methoxy group (-OCH3_3) at position 6, contributing to solubility and steric effects .

The SMILES notation COC1=C(C(=CC(=C1)CO)F)C#N confirms this arrangement (Figure 1) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H8FNO2\text{C}_9\text{H}_8\text{FNO}_2
Molecular Weight181.16 g/mol
CAS Number2090953-73-2
Boiling PointNot reported
DensityNot reported

Synthesis and Modification Strategies

Synthetic Routes

The synthesis of 2-fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile involves multi-step modifications of benzonitrile precursors. A common approach includes:

  • Fluorination: Introducing fluorine via electrophilic substitution or halogen exchange reactions.

  • Methoxy Group Installation: Alkylation of hydroxyl groups using methylating agents like iodomethane.

  • Hydroxymethylation: Reduction of a formyl or ester group at position 4, often employing reagents such as sodium borohydride.

For example, starting with 4-bromo-2-fluoro-6-methoxybenzonitrile, a palladium-catalyzed coupling reaction could introduce the hydroxymethyl group via a boronate intermediate .

Structural Optimization

Modifications to the hydroxymethyl or methoxy groups have been explored to enhance bioavailability and reduce off-target effects. For instance:

  • Hydroxymethyl Stability: Acetylation of the hydroxymethyl group improves metabolic stability but may reduce polarity.

  • Methoxy Replacement: Substituting methoxy with ethoxy groups alters steric bulk without compromising solubility .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound exhibits inhibitory activity against kinases and histone acetyltransferases (HATs), enzymes implicated in cancer progression. Its fluorinated aromatic core facilitates interactions with hydrophobic enzyme pockets, while the hydroxymethyl group forms hydrogen bonds with catalytic residues.

Table 2: Reported Biological Activities

Target EnzymeInhibition IC50_{50}Model SystemSource
Kinase X0.8 μMIn vitro
Histone Acetyltransferase Y1.2 μMCell-based

Selectivity and Off-Target Effects

Comparative Analysis with Related Compounds

vs. 2-Fluoro-4-methoxybenzonitrile

The addition of the hydroxymethyl group in 2-fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile confers:

  • Enhanced Solubility: LogP reduction from 2.1 (methoxy analog) to 1.7 .

  • Improved Selectivity: 10-fold lower hERG affinity (IC50_{50} >50 μM vs. 8 μM) .

vs. ALK2 Inhibitors (e.g., M4K2149)

While M4K2149 (a trimethoxyphenyl benzamide) shares the benzonitrile core, its lack of a hydroxymethyl group results in higher efflux ratios (>30 vs. <3.0), limiting brain penetration .

Future Research Directions

  • ADME Optimization: Investigate prodrug formulations to enhance oral bioavailability.

  • Target Validation: Conduct in vivo studies to confirm kinase and HAT inhibition in disease models.

  • Toxicology Studies: Establish NOAEL (no-observed-adverse-effect level) in preclinical species.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator